molecular formula C19H19F2N5O B6468145 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole CAS No. 2640846-66-6

2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No.: B6468145
CAS No.: 2640846-66-6
M. Wt: 371.4 g/mol
InChI Key: WQVJAORFZFOSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a heterocyclic molecule featuring a benzoxazole core linked via a piperazine bridge to a substituted pyrimidine moiety. Its structural complexity arises from the presence of multiple functional groups:

  • Piperazine: A flexible linker enabling spatial arrangement of substituents.
  • Pyrimidine: A 2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl group, contributing steric bulk and electronic modulation.

Synthesis: The synthesis of analogous benzoxazole derivatives involves nitration, aryl piperazine coupling under reflux (toluene or chlorobenzene), and cyclization using trimethyl orthoacetate in acetic acid .

Properties

IUPAC Name

2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O/c1-11-16(21)18(24-17(22-11)12-2-3-12)25-6-8-26(9-7-25)19-23-14-5-4-13(20)10-15(14)27-19/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJAORFZFOSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Research

(a) 5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles ()

These compounds share the benzoxazole-piperazine scaffold but differ in the aryl group attached to piperazine (phenyl vs. pyrimidine). Key differences include:

  • Substituent Effects : Replacing phenyl with pyrimidine introduces nitrogen atoms, altering electronic properties (e.g., hydrogen bonding capacity) and steric profile.
  • Synthetic Yields : reports yields of 60–85% for phenyl-substituted analogues under reflux conditions . The pyrimidine variant may exhibit lower yields due to steric hindrance during coupling.
(b) Commercial Piperazine-Linked Compounds ( and )

Examples include:

  • 3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide (): Shares a pyrimidine core but replaces benzoxazole with benzenesulfonamide, reducing aromaticity and altering solubility .
  • 2-bromo-N-[6-(1-methyl-2-{4-[4-(2,2,2-trifluoroethoxy)benzyl]piperazine-1-carbonyl}-1H-indol-6-yloxy)pyridin-3-yl]benzenesulfonamide (): Features a bulkier piperazine-carbonyl-indole system, likely impacting membrane permeability .

Key Structural Contrasts :

  • Core Heterocycle : Benzoxazole (target) vs. sulfonamide or indole (others). Benzoxazole offers greater rigidity and metabolic stability.
  • Substituent Diversity : The target’s cyclopropyl and fluoro groups may enhance target binding compared to trifluoroethoxy or bromo groups in analogues.

Research Implications and Limitations

  • Data Gaps : Detailed pharmacokinetic or binding affinity data for the target compound are absent in the provided evidence. Commercial analogues (–3) lack published biological data, limiting direct comparisons .
  • Synthetic Challenges : The pyrimidine substituent’s steric demands may necessitate optimized coupling conditions compared to phenyl analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.